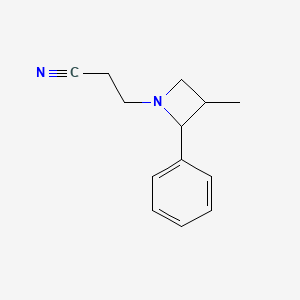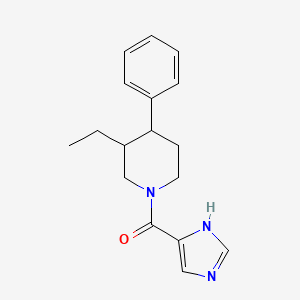
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide, also known as JNJ-31020028, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has been widely studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and addiction.
Mécanisme D'action
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide works by selectively targeting and blocking the mGluR2 receptor, which is involved in regulating the release of glutamate, a neurotransmitter that plays a key role in many neurological processes. By blocking this receptor, 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide can modulate the activity of glutamate and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and behavior. Additionally, 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been shown to reduce the activity of certain brain regions such as the prefrontal cortex, which is involved in executive function and decision-making.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide is its selectivity for the mGluR2 receptor, which allows for more targeted and specific effects compared to other compounds that may have broader effects on the brain. However, one limitation is the relatively low yield of the synthesis process, which can make it difficult to produce large quantities of the compound for use in experiments.
Orientations Futures
There are many potential future directions for research on 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide. One area of interest is in understanding the molecular mechanisms underlying its therapeutic effects, which could lead to the development of new drugs with similar mechanisms of action. Additionally, further studies are needed to determine the optimal dosing and administration regimens for 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide in different neurological disorders. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide in humans.
Méthodes De Synthèse
The synthesis of 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide involves a series of chemical reactions including the condensation of 3-fluorobenzaldehyde with N,N,3-trimethylpyrrolidine, followed by the addition of sulfonamide and purification steps. The yield of the synthesis process is typically around 20-30%.
Applications De Recherche Scientifique
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological disorders. In animal models of schizophrenia, 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been shown to improve cognitive function and reduce symptoms such as hyperactivity and social withdrawal. In models of depression and anxiety, 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has demonstrated antidepressant and anxiolytic effects. Additionally, 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been studied in models of addiction, where it has shown promise in reducing drug-seeking behavior.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-10-7-8-16(19(17,18)15(2)3)13(10)11-5-4-6-12(14)9-11/h4-6,9-10,13H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEDBXCHGAIKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C2=CC(=CC=C2)F)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)

![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)
![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)

![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)
![1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole](/img/structure/B7585478.png)


![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)

![Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone](/img/structure/B7585513.png)